

Validating the Therapeutic Potential of LDN-214117 in Preclinical Models: A Comparative Guide

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Compound of Interest

Compound Name: LDN-214117

Cat. No.: B608507

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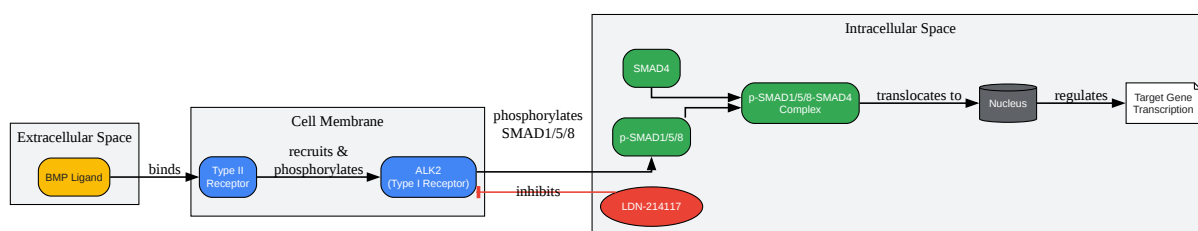
This guide provides an objective comparison of the activin receptor-like kinase 2 (ALK2) inhibitor, **LDN-214117**, with alternative compounds, supported by experimental data from preclinical studies. The information is intended to assist researchers in evaluating the therapeutic potential of **LDN-214117** for diseases such as Diffuse Intrinsic Pontine Glioma (DIPG) and Fibrodysplasia Ossificans Progressiva (FOP).

Executive Summary

LDN-214117 is an orally active and brain-penetrant small molecule inhibitor of ALK2, a serine/threonine kinase implicated in the pathophysiology of DIPG and FOP. Preclinical data demonstrates its high selectivity and potency in inhibiting the ALK2 signaling pathway. Comparative analysis with other ALK2 inhibitors, such as LDN-193189 and the next-generation M4K series of compounds (M4K2009, M4K2117, M4K2163), highlights the evolving landscape of ALK2-targeted therapies. While **LDN-214117** shows significant promise, newer derivatives are being engineered for enhanced potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting the BMP Signaling Pathway

LDN-214117 exerts its therapeutic effect by inhibiting the bone morphogenetic protein (BMP) signaling pathway. Specifically, it targets ALK2, a type I BMP receptor. In pathological conditions like FOP and DIPG, mutations in the ACVR1 gene, which encodes ALK2, lead to aberrant activation of the receptor and downstream signaling. This results in uncontrolled cell growth and differentiation. **LDN-214117** binds to the ATP-binding site of the ALK2 kinase domain, preventing the phosphorylation of downstream effectors, SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). The inhibition of SMAD1/5/8 phosphorylation blocks their translocation to the nucleus and subsequent regulation of target gene transcription, thereby mitigating the disease phenotype.



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